molecular formula C9H7NO3 B2813021 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde CAS No. 76799-25-2

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde

Cat. No. B2813021
CAS RN: 76799-25-2
M. Wt: 177.159
InChI Key: REYHUPOYMVCTTA-UHFFFAOYSA-N
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Description

The compound “3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom). The “3-Methyl-2-oxo-2,3-dihydro” part suggests that the benzoxazole ring is substituted with a methyl group at the 3rd position and has an additional carbonyl group. The “5-carbaldehyde” part indicates the presence of an aldehyde functional group at the 5th position of the benzoxazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring. The presence of the aldehyde functional group (-CHO) and the methyl group (-CH3) would also be key features of this molecule .


Chemical Reactions Analysis

In general, benzoxazoles can participate in various chemical reactions. The aldehyde group is typically very reactive and can undergo a variety of transformations, including oxidation to form a carboxylic acid, reduction to form an alcohol, and nucleophilic addition reactions. The methyl group can also participate in reactions, although it is generally less reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the aldehyde group could increase its reactivity. The benzoxazole ring could contribute to its aromaticity and stability .

Scientific Research Applications

Future Directions

The study of benzoxazole derivatives is a significant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of this specific compound, optimize its synthesis, and investigate its mechanism of action .

properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-10-7-4-6(5-11)2-3-8(7)13-9(10)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYHUPOYMVCTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde

CAS RN

76799-25-2
Record name 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbaldehyde
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